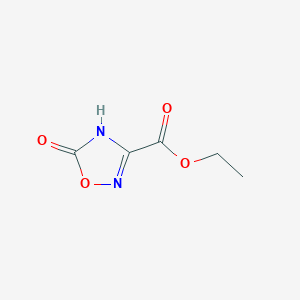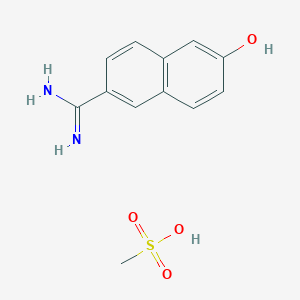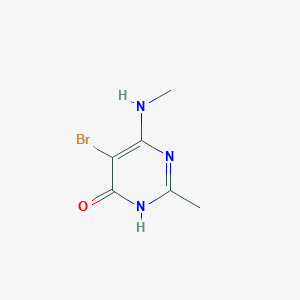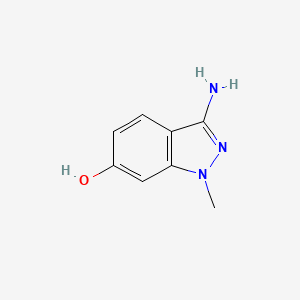
2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride
Descripción general
Aplicaciones Científicas De Investigación
1. Synthesis of Enantiomerically Pure β-Amino Acids
- This compound has been used in the enantioselective synthesis of β-amino acids. For example, Juaristi and Escalante (1993) demonstrated its use in the preparation of stereoisomers of 2-methyl- and 2-benzyl-3(S)-aminobutanoic acid, showcasing its utility in producing enantiomerically pure amino acids (Juaristi & Escalante, 1993).
2. Structural Studies in Crystallography
- Didierjean et al. (2004) conducted X-ray studies revealing the structural details of related compounds. Their research contributes to understanding the molecular packing and hydrogen bonding in crystal structures (Didierjean et al., 2004).
3. Histamine H4 Receptor Ligand Studies
- Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines, including derivatives of the compound , as ligands for the histamine H4 receptor. Their work involves optimizing potency and exploring the anti-inflammatory and antinociceptive potential of these compounds (Altenbach et al., 2008).
4. Antimycobacterial Activity Research
- Moreth et al. (2014) synthesized derivatives of this compound and tested their activity against M. tuberculosis, highlighting the significance of the free amino group and the sulphonamide moiety for biological activity (Moreth et al., 2014).
5. Synthesis of Novel Heterocyclic Compounds
- Researchers like Kanno et al. (1991) and Časar (2008) have utilized similar structures in synthesizing novel heterocyclic compounds, contributing to the development of new synthetic methodologies and the exploration of functionalized heterocycles (Kanno et al., 1991), (Časar, 2008).
6. Anti-HIV Research
- Brzozowski and Sa̧czewski (2007) investigated derivatives of this compound for potential anti-HIV activity, demonstrating its application in the development of new therapeutic agents (Brzozowski & Sa̧czewski, 2007).
7. Fluorescence and Biological Studies
- Guggilapu et al. (2016) synthesized derivatives for fluorescence studies and biological evaluations, showcasing the compound's versatility in bioactive material development (Guggilapu et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-aminobutan-2-yl)-4-tert-butyl-1H-pyrimidin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O.ClH/c1-6-12(5,13)10-14-8(11(2,3)4)7-9(16)15-10;/h7H,6,13H2,1-5H3,(H,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVSRSOTWLVSDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NC(=CC(=O)N1)C(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol](/img/structure/B1384439.png)



![7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one](/img/structure/B1384445.png)

![4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384450.png)

![3-amino-1,4-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384453.png)

